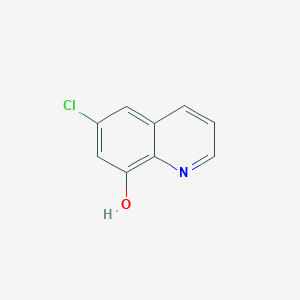

6-Chloro-8-hydroxyquinoline

Descripción general

Descripción

6-Chloro-8-hydroxyquinoline is an antimicrobial compound belonging to the group of hydroxyl-quinolines . It depresses the activity of the gastro-intestinal tract, causing longer transit time of feed through the intestine, thereby enhancing digestion and absorption of nutrients .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest for many researchers . The synthesis involves various chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .Molecular Structure Analysis

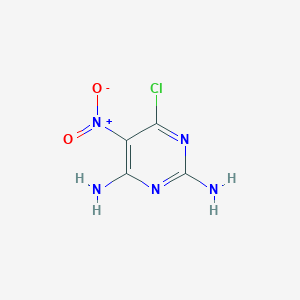

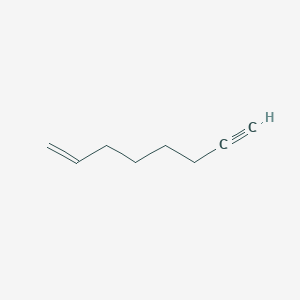

8-Hydroxyquinoline is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .Chemical Reactions Analysis

8-Hydroxyquinoline and its derivatives have found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions . The compound is susceptible to numerous chemical reactions and structural modifications .Aplicaciones Científicas De Investigación

Antimicrobial Agent

6-Chloro-8-hydroxyquinoline exhibits significant antimicrobial properties . It has been found effective against a variety of microbial pathogens. The compound can disrupt microbial cell walls and interfere with DNA synthesis, making it a potent agent for treating bacterial infections .

Anticancer Activity

Research has shown that 6-Chloro-8-hydroxyquinoline has potential as an anticancer agent . It can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to chelate metals also contributes to its anticancer properties, as it can disrupt metal-dependent enzymes that cancer cells need to proliferate .

Neuroprotective Applications

As a metal chelator, 6-Chloro-8-hydroxyquinoline can bind to excess metal ions in the brain, which is beneficial in neurodegenerative diseases like Alzheimer’s, where metal ion imbalance is a concern. It helps in reducing oxidative stress and neuronal damage .

Antifungal Uses

This compound also shows promising antifungal effects , particularly against strains that are resistant to standard antifungal drugs. It can be used to develop new treatments for fungal infections, which are becoming increasingly difficult to manage due to drug resistance .

Inhibition of 2OG-Dependent Enzymes

6-Chloro-8-hydroxyquinoline acts as an inhibitor for 2-oxoglutarate (2OG)-dependent enzymes. These enzymes are involved in various biological processes, including DNA repair and collagen synthesis. Inhibiting these enzymes can have therapeutic applications in diseases where these pathways are dysregulated .

Chelation Therapy

Due to its strong metal ion chelating properties, 6-Chloro-8-hydroxyquinoline is used in chelation therapy. It can remove heavy metals from the body, which is beneficial in cases of metal poisoning or accumulation, such as lead or mercury poisoning .

Anti-HIV Properties

Studies suggest that 6-Chloro-8-hydroxyquinoline has potential as an anti-HIV agent. It can interfere with the replication cycle of the HIV virus, thereby offering a new avenue for the development of anti-HIV medications .

Fluorescent Chemosensors

The compound’s ability to form complexes with metal ions makes it useful in the development of fluorescent chemosensors. These sensors can detect the presence of specific metal ions in biological and environmental samples, which is crucial for monitoring and analytical purposes .

Safety and Hazards

Direcciones Futuras

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

Mecanismo De Acción

Target of Action

6-Chloro-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (8-HQ), primarily targets metal ions, forming four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions play crucial roles in various biological processes, making them important targets for this compound .

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 6-Chloro-8-hydroxyquinoline makes it a good monoprotic bidentate chelating agent . This allows it to form complexes with metal ions, altering their normal biological functions.

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-8-hydroxyquinoline are largely dependent on the specific metal ions it targets. For example, copper complexes of 8-HQ derivatives have been proposed to elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways . .

Pharmacokinetics

It’s known that 8-hq derivatives generally have good water solubility , which could potentially impact their bioavailability and pharmacokinetics

Result of Action

The result of 6-Chloro-8-hydroxyquinoline’s action is largely dependent on the specific cells and metal ions it interacts with. In cancer cells, for example, it has been suggested that 8-HQ derivatives can induce growth inhibition and apoptosis in a concentration-dependent manner . .

Action Environment

The action, efficacy, and stability of 6-Chloro-8-hydroxyquinoline can be influenced by various environmental factors. For instance, the presence of specific metal ions in the cellular environment can impact the compound’s ability to form complexes and exert its effects . Additionally, factors such as pH and the presence of other molecules can potentially influence the compound’s stability and activity .

Propiedades

IUPAC Name |

6-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKDOLPRGYKULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327641 | |

| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5622-06-0 | |

| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B1594476.png)